molecular formula C20H15Cl2N5O2S B3007725 N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893916-10-4

N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B3007725
CAS No.: 893916-10-4
M. Wt: 460.33
InChI Key: JKXNTFQYIDDMEQ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . Key structural elements include:

  • Pyrazolo[3,4-d]pyrimidin-4-yl: The nitrogen-rich core enables hydrogen bonding with biological targets.
  • Thioacetamide linkage (-S-CH₂-CONH-): Enhances metabolic stability compared to oxygen-based ethers .
  • Substituents: A 5-chloro-2-methoxyphenyl group at the acetamide nitrogen, contributing to lipophilicity and steric bulk.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2S/c1-29-17-7-4-13(22)8-16(17)26-18(28)10-30-20-15-9-25-27(19(15)23-11-24-20)14-5-2-12(21)3-6-14/h2-9,11H,10H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXNTFQYIDDMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a chloro-substituted methoxyphenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known to contribute to its biological activity. The presence of sulfur in the thioacetamide linkage may also play a role in its pharmacological properties.

Research indicates that compounds with similar structures often exert their effects through the following mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, impacting pathways involved in cell proliferation and survival.
  • Anti-inflammatory Activity : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha, thereby reducing inflammation.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical aspect of their therapeutic potential.

Efficacy in Cell Lines

A variety of studies have evaluated the compound's efficacy against different cancer cell lines. Below is a summary table of findings from selected studies:

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (cervical)11.08Induction of apoptosis
HepG2 (liver)54.25Cell cycle arrest at G2/M phase
SW480 (colon)6.52Upregulation of pro-apoptotic factors
LPS-stimulated PBMCs0.283Inhibition of TNF-alpha release

Case Studies

  • Anti-Cancer Activity : In a study examining various pyrazole derivatives, the compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating effective growth inhibition. The mechanism involved apoptosis via modulation of Bcl-2 family proteins .
  • Anti-Inflammatory Effects : Another investigation focused on the compound's ability to inhibit TNF-alpha release in LPS-stimulated peripheral blood mononuclear cells (PBMCs). The results showed a remarkable inhibition rate, suggesting potential use in treating inflammatory conditions .
  • Selectivity Towards Cancer Cells : Comparative studies indicated that while the compound was effective against cancerous cells, it exhibited minimal toxicity towards normal fibroblasts, highlighting its selective action and potential for therapeutic use without significant side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Core Structure Key Substituents Biological/Physicochemical Notes Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 5-Cl-2-MeO-phenyl (N-linked), 4-Cl-phenyl (pyrazole-N), thioacetamide linker High lipophilicity (Cl groups); potential kinase inhibition
N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidine 3-MeO-phenyl (N-linked), methyl (pyrazole-N), ketone at C4 Reduced metabolic stability (ketone vs. thioether)
Example 62 () Pyrazolo[3,4-d]pyrimidine Chromenone-fluorophenyl hybrid, 3-fluorophenyl Broader π-π stacking (chromenone); fluorines enhance bioavailability

Key Insights :

  • The thioacetamide linker in the target compound likely improves resistance to enzymatic hydrolysis compared to ketone or ester analogs .
Pyrimidine and Triazole Derivatives
Compound Name Core Structure Key Substituents Notable Features Reference
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-dimethylpyrimidine, 4-methylpyridinyl Simpler structure; limited steric hindrance
N-(4-chloro-2-methylphenyl)-2-{[5-(4-Cl-phenyl)-4-(4-Me-phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-Cl-phenyl, 4-Me-phenyl triazole, chloro-methylphenyl Dual heterocycles; high halogen content

Key Insights :

  • Pyrimidine-based analogs (e.g., ) lack the fused pyrazole ring, reducing conformational rigidity and possibly target affinity .
Thiophene and Oxadiazole Hybrids
Compound Name Core Structure Key Substituents Activity Notes Reference
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 1,3,4-Oxadiazole 4-Cl-phenyl pyrimidine, nitrophenyl Antiproliferative activity (in vitro)
N-(5-Fluoro-4-methylpyridin-2-yl)acetamide Pyridine 5-Fluoro-4-methylpyridine Simplified structure; potential CNS activity

Key Insights :

  • Oxadiazole-thioacetamide hybrids () demonstrate antiproliferative activity, suggesting the target compound may share similar mechanisms .
  • Fluorine substituents (e.g., ) improve bioavailability but may alter toxicity profiles compared to chlorine .

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